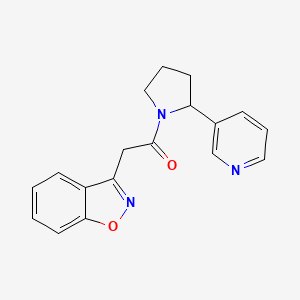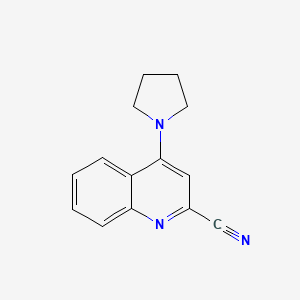
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile, also known as PPQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PPQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse pharmacological activities.
Wirkmechanismus
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile exerts its pharmacological effects by modulating various molecular targets in the cells. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has been shown to inhibit the activity of enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile also modulates the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the cells, which are the key factors contributing to the pathogenesis of various diseases.
Biochemical and Physiological Effects
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has been shown to modulate various biochemical and physiological processes in the cells. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) signaling pathway.
In infectious disease research, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile inhibits the growth and replication of malaria parasites by targeting the heme detoxification pathway. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile also inhibits the replication of hepatitis C virus and HIV by targeting the viral protease and reverse transcriptase enzymes, respectively.
In neurodegenerative disorder research, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile modulates the levels of oxidative stress and inflammation in the brain, which are the key factors contributing to the pathogenesis of these diseases. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile also enhances the levels of neurotrophic factors, which are the key factors involved in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has several advantages for lab experiments, such as its easy synthesis, high purity, and low toxicity. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile can be easily synthesized in large quantities, which makes it an attractive compound for high-throughput screening assays. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has also shown low toxicity in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent.
However, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has some limitations for lab experiments, such as its limited solubility in aqueous solutions and its instability under certain conditions. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile is also unstable under acidic and basic conditions, which can lead to the formation of degradation products.
Zukünftige Richtungen
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has shown promising therapeutic potential in various fields, and further research is needed to explore its full range of pharmacological activities. Some of the future directions for 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile research are:
1. Development of 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile derivatives with improved pharmacological properties, such as increased potency, selectivity, and solubility.
2. Investigation of the molecular targets and signaling pathways modulated by 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile in different diseases.
3. Evaluation of the efficacy and safety of 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile in preclinical and clinical studies.
4. Development of novel drug delivery systems for 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile to improve its bioavailability and pharmacokinetic properties.
5. Exploration of the potential synergistic effects of 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile with other drugs or therapies in combination treatments.
Conclusion
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile is a synthetic compound with potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile exerts its pharmacological effects by modulating various molecular targets and signaling pathways in the cells. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has several advantages for lab experiments, such as easy synthesis and low toxicity, but also has some limitations, such as limited solubility and instability. Further research is needed to explore the full potential of 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile as a therapeutic agent.
Synthesemethoden
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile can be synthesized by reacting 4-chloroquinoline-2-carboxylic acid with pyrrolidine and sodium cyanide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has shown promising anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile induces apoptosis and inhibits cell proliferation by targeting multiple signaling pathways involved in cancer progression.
In infectious disease research, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has shown potent activity against malaria parasites. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile acts by inhibiting the heme detoxification pathway in the parasite, leading to the accumulation of toxic heme and parasite death. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has also been studied for its antiviral activity against hepatitis C virus and human immunodeficiency virus (HIV).
In neurodegenerative disorder research, 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile has shown neuroprotective activity against Parkinson's disease and Alzheimer's disease. 4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile acts by modulating the levels of oxidative stress and inflammation in the brain, which are the key factors contributing to the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)12-5-1-2-6-13(12)16-11/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAMLKJHXBBYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)quinoline-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


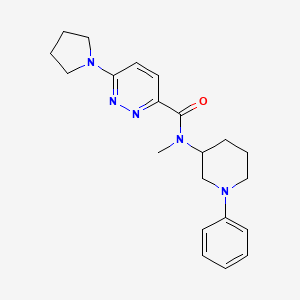
![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)

![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
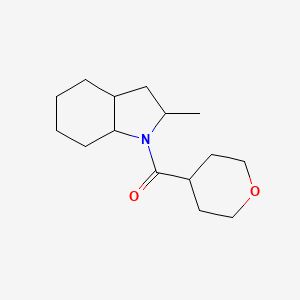
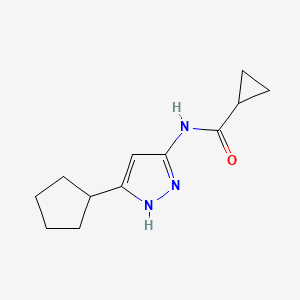
![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
